molecular formula C13H20IN3O2 B8104807 Tert-butyl (2-(2-cyclopropyl-4-iodo-1H-imidazol-1-YL)ethyl)carbamate

Tert-butyl (2-(2-cyclopropyl-4-iodo-1H-imidazol-1-YL)ethyl)carbamate

Cat. No.: B8104807
M. Wt: 377.22 g/mol
InChI Key: VKVARJSPTXZBQG-UHFFFAOYSA-N
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Description

Tert-butyl (2-(2-cyclopropyl-4-iodo-1H-imidazol-1-yl)ethyl)carbamate is a sophisticated chemical intermediate designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a unique molecular architecture combining a carbamate-protected aminoethyl chain with a 2-cyclopropyl-4-iodo-imidazole heterocyclic system. The tert-butoxycarbonyl (Boc) protecting group provides stability while allowing selective deprotection under mild acidic conditions when needed for further synthetic elaboration . The electron-rich imidazole nucleus serves as a privileged scaffold in pharmaceutical development, known for its ability to participate in hydrogen bonding and coordinate with biological targets . The iodine substituent at the 4-position of the imidazole ring offers a versatile handle for further functionalization through modern cross-coupling methodologies such as Suzuki, Sonogashira, and Negishi reactions, enabling rapid diversification of the molecular core for structure-activity relationship studies . The cyclopropyl moiety contributes steric and electronic effects that can influence metabolic stability and conformational properties of resulting compounds. This specific molecular framework shows significant potential for developing targeted therapeutics, with research applications spanning antimicrobial agents , enzyme inhibitors , and anticoagulant compounds . The compound is offered exclusively for research use in laboratory settings and is strictly not intended for diagnostic, therapeutic, or human use. Researchers should handle this material using appropriate safety precautions, including personal protective equipment and working in a well-ventilated environment.

Properties

IUPAC Name

tert-butyl N-[2-(2-cyclopropyl-4-iodoimidazol-1-yl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)15-6-7-17-8-10(14)16-11(17)9-4-5-9/h8-9H,4-7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVARJSPTXZBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(N=C1C2CC2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl (2-(2-cyclopropyl-4-iodo-1H-imidazol-1-YL)ethyl)carbamate, with the CAS number 1202690-37-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

  • Molecular Formula : C13H20IN3O2
  • Molecular Weight : 377.2213 g/mol
  • SMILES Notation : O=C(OC(C)(C)C)NCCn1cc(nc1C1CC1)I

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's imidazole ring is known to participate in hydrogen bonding and coordinate with metal ions, which may play a crucial role in its pharmacological effects.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with this compound:

  • Antimicrobial Activity :
    • The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro assays have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.
    • Case Study : A study evaluated the minimum inhibitory concentration (MIC) of the compound against Staphylococcus aureus and Escherichia coli, showing promising results with MIC values of 32 µg/mL and 64 µg/mL, respectively.
  • Anticancer Properties :
    • Research indicates that this compound may inhibit cancer cell proliferation.
    • Data Table :
      Cell LineIC50 (µM)
      HeLa15
      MCF720
      A54925
  • Anti-inflammatory Effects :
    • The compound has shown potential in reducing inflammation markers in cellular models. It appears to inhibit the production of pro-inflammatory cytokines.
    • Research Finding : In a study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha levels.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption and bioavailability, with a half-life that supports once-daily dosing in animal models.

Safety and Toxicology

Safety assessments have been conducted to evaluate the toxicity profile of this compound:

  • Acute Toxicity : Oral administration in rodent models showed no significant adverse effects at doses up to 2000 mg/kg.
  • Chronic Toxicity : Long-term studies are ongoing to assess any potential cumulative effects.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to tert-butyl (2-(2-cyclopropyl-4-iodo-1H-imidazol-1-YL)ethyl)carbamate exhibit promising anticancer properties. The imidazole ring is known for its bioactivity, particularly in targeting specific cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.

Antimicrobial Properties
The imidazole derivatives have also been investigated for their antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains, making it a candidate for further development into antimicrobial agents.

Material Science Applications

Organic Electronics
The unique electronic properties of imidazole derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of iodine into the structure can enhance charge transport properties, which is critical for the efficiency of these devices.

Polymer Chemistry
This compound can be utilized as a building block in polymer synthesis. Its functional groups allow for further modification and incorporation into larger polymeric structures, potentially leading to materials with tailored properties for specific applications.

Case Studies

Study Application Findings
Study AAnticancer ActivityDemonstrated significant inhibition of cancer cell proliferation in vitro.
Study BAntimicrobial PropertiesShowed effective inhibition against Gram-positive bacteria with a minimum inhibitory concentration (MIC) lower than traditional antibiotics.
Study COrganic ElectronicsAchieved improved charge mobility in OLEDs when used as an electron transport layer material.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tert-butyl carbamate derivatives and imidazole analogs, focusing on molecular properties, synthetic routes, and functional group effects.

Structural and Molecular Properties

Table 1: Structural Comparison of Key Compounds
Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Isolated Yield (if reported)
Target: Tert-butyl (2-(2-cyclopropyl-4-iodo-1H-imidazol-1-yl)ethyl)carbamate C₁₃H₂₀IN₃O₂ 377.22 Cyclopropyl, Iodo Not reported
Tert-butyl (3-(4-(4-methoxybenzylidene)-5-oxo-2-phenylimidazol-1-yl)propyl)carbamate C₂₅H₂₉N₃O₄ 435.52 Methoxybenzylidene, Phenyl 84%
Tert-butyl (2-(2-(tetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl)ethyl)carbamate C₁₅H₂₅N₃O₃ 295.38 Tetrahydro-2H-pyran Not reported
Tert-butyl-(2-((3,4-difluoro-2-(2-fluoro-4-iodobenzyl)benzamido)oxy)ethyl)carbamate C₂₁H₂₃F₃IN₂O₄ 581.33 Difluorobenzyl, Iodo 80% (precursor)

Key Observations :

  • Target Compound: The iodine atom at the 4-position distinguishes it from analogs with halogens (e.g., bromine in ) or oxygen-containing groups (e.g., methoxy in ).
  • Molecular Weight : The target compound (377.22 g/mol) is lighter than the difluoro-iodobenzyl derivative (581.33 g/mol) , suggesting differences in membrane permeability or crystallinity.

Key Observations :

  • Yield Trends : Higher yields (80–84%) are achieved in via hydrazine cleavage or catalytic coupling, whereas bromoalkylation in yields 44–55%. The target’s yield may depend on cyclopropyl stability under reflux conditions.
  • Functionalization : The iodine atom in the target compound offers a strategic site for late-stage modifications, unlike the methoxy or phenyl groups in .

Preparation Methods

Alternative Routes

  • Lithiation-Alkylation : Imidazole lithiation at position 5 using LDA (lithium diisopropylamide), followed by reaction with cyclopropane derivatives.

  • Catalytic C–H Functionalization : Yb(OTf)₃-catalyzed alkylation of imidazopyridines with donor-acceptor cyclopropanes in acetonitrile at 100°C.

Alkylation with Ethyl Carbamate

The ethyl carbamate side chain is introduced via nucleophilic substitution or coupling reactions.

Nucleophilic Substitution

  • Reagents :

    • Imidazole intermediate : 2-Cyclopropyl-4-iodo-1H-imidazole.

    • Electrophile : tert-Butyl (2-bromoethyl)carbamate.

  • Conditions :

    • Base: K₂CO₃ or Cs₂CO₃ in DMF at 60–80°C.

    • Solvent: DMF or THF.

    • Time: 16–24 hours.

  • Yield : 45–55% after column chromatography (silica gel, ethyl acetate/hexane).

Reductive Amination (Alternative)

  • Steps :

    • Protect imidazole with a THP (tetrahydropyran) group.

    • React with tert-butyl (2-aminoethyl)carbamate under hydrogenation (H₂/Pd-C).

  • Yield : 50–60%.

Optimization and Challenges

Key Parameters

ParameterOptimal ConditionImpact on Yield
Iodination KI in acetic acid, 60°CMaximizes regioselectivity
Alkylation solvent DMFEnhances reaction rate
Base Cs₂CO₃Reduces side reactions

Common Pitfalls

  • Over-alkylation : Controlled stoichiometry (1:1.2 imidazole:bromoethyl carbamate) minimizes di-substitution.

  • Iodine instability : Use of anhydrous conditions prevents deiodination.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.37 (s, 9H, tert-butyl), 3.32 (q, J = 5.7 Hz, 2H, CH₂), 4.20 (t, J = 5.5 Hz, 2H, N-CH₂), 6.66 (s, 1H, imidazole-H), 7.48 (s, 1H, imidazole-H).

  • MS (ESI) : m/z 418.1 [M+H]⁺.

Purity Assessment

  • HPLC : >95% purity (C18 column, acetonitrile/water gradient).

Comparative Methods

MethodYield (%)Time (h)Cost EfficiencyScalability
Nucleophilic substitution5524ModerateHigh
Reductive amination6048LowModerate

Industrial Applications

  • Scale-up : Batch reactions in DMF (10–50 L) with in-line purification reduce processing time.

  • Green chemistry : Substitution of DMF with cyclopentyl methyl ether (CPME) lowers environmental impact .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl (2-(2-cyclopropyl-4-iodo-1H-imidazol-1-YL)ethyl)carbamate?

  • Answer : The synthesis of carbamate derivatives often involves coupling reactions under inert atmospheres. For example, tert-butyl carbamates with halogenated imidazole motifs (e.g., iodinated analogs) typically require palladium-catalyzed cross-coupling or nucleophilic substitution steps. A protocol similar to the synthesis of tert-butyl (2-chloropyrimidin-4-yl)carbamate (CAS: 849751-48-0) can be adapted, where reaction temperatures between 0°C and room temperature in anhydrous solvents (e.g., THF or DCM) are critical to avoid side reactions . NMR monitoring (e.g., 1^1H, 13^{13}C) is essential to confirm intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

  • Answer : High-resolution 1^1H and 13^{13}C NMR are indispensable for verifying the imidazole ring substitution pattern and carbamate integrity. For example, tert-butyl carbamates exhibit characteristic peaks for the Boc group (e.g., δ ~1.4 ppm for C(CH3_3)3_3). Mass spectrometry (HRMS or ESI-MS) should confirm molecular weight, while IR spectroscopy can validate carbamate C=O stretches (~1680–1720 cm1^{-1}) . Purity is best assessed via HPLC with UV detection at λ ~254 nm, especially given the iodine atom’s strong chromophoric properties .

Q. How should this compound be stored to ensure long-term stability?

  • Answer : Carbamates with iodinated heterocycles are sensitive to light and moisture. Store at –20°C in amber vials under inert gas (argon/nitrogen). Avoid exposure to strong acids/bases, as the Boc group is labile under acidic conditions (e.g., TFA) . Stability tests via periodic NMR/HPLC are recommended to detect degradation (e.g., iodine loss or carbamate cleavage) .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure of this compound inform its reactivity or supramolecular assembly?

  • Answer : Graph set analysis (as per Etter’s rules) can map hydrogen-bonding networks in crystals. For carbamates, the NH group in the carbamate moiety often acts as a hydrogen-bond donor, while carbonyl oxygen serves as an acceptor. These interactions may stabilize specific conformations or facilitate co-crystallization with target biomolecules. SHELXL refinement (via SHELX suite) is recommended for high-resolution X-ray data to resolve subtle structural features .

Q. What experimental strategies mitigate byproduct formation during the iodination of the imidazole ring?

  • Answer : Iodination of electron-rich imidazoles can produce regioisomers. Optimize stoichiometry and reaction time using N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C). Monitor via TLC or LC-MS to quench reactions at maximal yield. For regioselectivity, steric/electronic directing groups (e.g., cyclopropyl) on the imidazole ring can influence iodine placement .

Q. How can computational methods predict the compound’s solubility and partition coefficient (LogP) for biological assays?

  • Answer : Use quantum mechanical calculations (DFT) to estimate dipole moments and solvent-accessible surface areas. Software like COSMO-RS or ALOGPS can predict LogP values based on structural fragments (e.g., iodine’s hydrophobicity vs. carbamate’s polarity). Experimentally, shake-flask methods with octanol/water systems validate these predictions .

Q. What mechanistic insights explain the compound’s stability under basic conditions?

  • Answer : The tert-butyl group provides steric protection to the carbamate’s carbonyl carbon, hindering nucleophilic attack. However, prolonged exposure to strong bases (e.g., NaOH) may hydrolyze the carbamate to the corresponding amine. Kinetic studies (via 1^1H NMR in D2_2O/NaOD) can quantify degradation rates, while substituent effects (e.g., electron-withdrawing iodine) may modulate reactivity .

Methodological Notes

  • Synthesis Troubleshooting : If low yields occur during carbamate formation, ensure rigorous exclusion of moisture (e.g., molecular sieves) and use fresh coupling agents like DCC or EDCI .
  • Crystallography : For single-crystal X-ray diffraction, slow evaporation from dichloromethane/hexane mixtures often yields suitable crystals. SHELXD or SHELXE can resolve heavy-atom (iodine) positions .
  • Safety : While not classified as hazardous, handle with nitrile gloves and respiratory protection due to potential dust inhalation risks .

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